ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Description
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19NO5
- Molecular Weight : 353.37 g/mol
- CAS Number : 951889-25-1
Synthesis
The compound can be synthesized through various multicomponent reactions (MCRs), which have been shown to enhance the efficiency of producing biologically active molecules. For instance, a study highlighted the use of a Knoevenagel condensation reaction to create derivatives similar to this compound, indicating its versatility in synthetic pathways .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory activity. In a comparative study:
- Results : It demonstrated an anti-inflammatory ratio of 19.8 when evaluated against dexamethasone in models of induced inflammation . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cancer proliferation and inflammation. It has been suggested that the compound acts by:
- Inhibiting COX enzymes , which play a crucial role in the inflammatory process.
- Modulating signaling pathways such as NF-kB and MAPK, which are pivotal in cancer cell survival and proliferation .
Comparative Biological Activity Table
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-3-27-23(26)18-12(2)24-21-14-6-4-5-7-15(14)22(25)20(21)19(18)13-8-9-16-17(10-13)29-11-28-16/h4-10,19,24H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMRLYLEWGWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C52)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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